5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626708
InChI: InChI=1S/C17H18BF3N2O4/c1-15(2)16(3,4)27-18(26-15)11-9-22-14(23-10-11)24-12-5-7-13(8-6-12)25-17(19,20)21/h5-10H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=C(C=C3)OC(F)(F)F
Molecular Formula: C17H18BF3N2O4
Molecular Weight: 382.1 g/mol

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine

CAS No.:

Cat. No.: VC13626708

Molecular Formula: C17H18BF3N2O4

Molecular Weight: 382.1 g/mol

* For research use only. Not for human or veterinary use.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine -

Specification

Molecular Formula C17H18BF3N2O4
Molecular Weight 382.1 g/mol
IUPAC Name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethoxy)phenoxy]pyrimidine
Standard InChI InChI=1S/C17H18BF3N2O4/c1-15(2)16(3,4)27-18(26-15)11-9-22-14(23-10-11)24-12-5-7-13(8-6-12)25-17(19,20)21/h5-10H,1-4H3
Standard InChI Key WTSYDTMPTKJRHE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=C(C=C3)OC(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=C(C=C3)OC(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound has the molecular formula C₁₇H₁₈BF₃N₂O₄ and a molecular weight of 382.14 g/mol . Its IUPAC name, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethoxy)phenoxy]pyrimidine, reflects its two key functional groups:

  • A pinacol boronate ester at the 5-position of the pyrimidine ring, which enhances stability and reactivity in Suzuki-Miyaura couplings .

  • A 4-(trifluoromethoxy)phenoxy group at the 2-position, introducing electron-withdrawing properties and potential bioactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1599467-81-8
Molecular FormulaC₁₇H₁₈BF₃N₂O₄
Molecular Weight382.14 g/mol
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=C(C=C3)OC(F)(F)F
InChI KeyWTSYDTMPTKJRHE-UHFFFAOYSA-N

Structural Analysis

The pyrimidine ring adopts a planar configuration, with the boronate ester and trifluoromethoxy groups occupying orthogonal positions relative to the ring plane. The trifluoromethoxy group (-OCF₃) contributes to:

  • Electron-withdrawing effects, polarizing the pyrimidine ring for nucleophilic substitution .

  • Lipophilicity, enhancing membrane permeability in bioactive analogs .

The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) facilitates:

  • Oxidative stability compared to boronic acids .

  • Compatibility with palladium-catalyzed cross-couplings, enabling C–C bond formation .

Synthesis and Reactivity

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1HalogenationNBS, CCl₄, 80°C
2Miyaura BorylationB₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane
3Phenoxy Substitution4-(Trifluoromethoxy)phenol, K₂CO₃, DMF

Reactivity Profile

  • Suzuki-Miyaura Coupling: The boronate ester reacts with aryl halides (e.g., Ar–X) in the presence of Pd catalysts to form biaryl pyrimidines .

  • Hydrolysis: Under acidic conditions, the boronate ester converts to a boronic acid, though this is less stable .

  • Electrophilic Aromatic Substitution: The electron-deficient pyrimidine ring undergoes nitration or sulfonation at the 4-position .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in kinase inhibitors and antiviral agents. For example:

  • Trifluoromethoxy groups are prevalent in FDA-approved drugs (e.g., Efavirenz) due to their metabolic stability .

  • Boronate esters serve as transient protecting groups in prodrug design .

Material Science

Pyrimidine-boronate hybrids are explored in:

  • Liquid crystals: The planar pyrimidine core and flexible boronate side chains enable mesophase formation .

  • MOFs (Metal-Organic Frameworks): Boronate esters act as linkers for porous materials .

Comparative Analysis with Analogous Compounds

Table 3: Comparison with Structural Analogs

CompoundCAS NumberKey DifferencesApplications
2-Phenoxy-5-(pinacolboronyl)pyrimidine330792-85-3Lacks -OCF₃ groupSuzuki coupling reagent
5-Boronopyrimidine-2-carboxamide68423237Carboxamide substituentProtease inhibitors

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